molecular formula C12H21FN2O2 B11757895 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11757895
M. Wt: 244.31 g/mol
InChI Key: LETKLSSEHQXKTI-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a synthetic organic compound with the molecular formula C12H21FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

Comparison: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity. In contrast, compounds like tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate have two fluorine atoms, which may alter their properties and applications .

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-6-9(12)13/h9,14H,4-8H2,1-3H3

InChI Key

LETKLSSEHQXKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2F

Origin of Product

United States

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